Dichloro(octoxy)alumane
Description
Dichloro(octoxy)alumane (IUPAC name: chloro(octoxy)alumane) is an organoaluminum compound with the molecular formula C₈H₁₇AlCl₂O, consisting of an aluminum center bonded to two chlorine atoms and one octoxy group (O-C₈H₁₇). Organoaluminum compounds are widely used as Lewis acid catalysts, precursors in materials science, and reagents in organic synthesis due to their tunable electronic and steric properties .
Properties
CAS No. |
25047-86-3 |
|---|---|
Molecular Formula |
C8H17AlCl2O |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
dichloro(octoxy)alumane |
InChI |
InChI=1S/C8H17O.Al.2ClH/c1-2-3-4-5-6-7-8-9;;;/h2-8H2,1H3;;2*1H/q-1;+3;;/p-2 |
InChI Key |
VVUXQVXYXDLWBC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCO[Al](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(octoxy)alumane can be synthesized through the reaction of aluminum trichloride with octanol. The reaction typically proceeds as follows: [ \text{AlCl}_3 + \text{C}8\text{H}{17}\text{OH} \rightarrow \text{AlCl}_2(\text{OC}8\text{H}{17}) + \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of aluminum trichloride. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where aluminum trichloride and octanol are combined under controlled conditions. The reaction is typically conducted in a solvent such as toluene or hexane to ensure proper mixing and to control the reaction temperature. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Dichloro(octoxy)alumane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and octanol.
Reduction: Aluminum hydrides and octanol.
Substitution: Various organoaluminum compounds depending on the substituent introduced.
Scientific Research Applications
Dichloro(octoxy)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism by which dichloro(octoxy)alumane exerts its effects involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical transformations, such as the activation of small molecules and the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Molecular Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |
|---|---|---|---|---|
| Dichloro(octoxy)alumane | C₈H₁₇AlCl₂O | 226.88 (calculated) | 2 Cl, 1 octoxy (O-C₈H₁₇) | Bulky alkoxy group enhances steric hindrance |
| Dichloroalumane | AlCl₂H | 97.89 | 2 Cl, 1 H | Simple hydride with high Lewis acidity |
| Ethoxy(diethyl)alumane | C₄H₁₀AlClO | 136.45 (calculated) | 1 Cl, 1 ethoxy (O-C₂H₅), 2 C₂H₅ | Mixed alkyl/alkoxy ligands moderate reactivity |
| Dimethylaluminum chloride | C₂H₆AlCl | 92.45 | 2 CH₃, 1 Cl | Compact structure with strong Lewis acidity |
| Ethylaluminum sesquichloride | C₆H₁₅Al₂Cl₃ | 247.51 | 3 Cl, 3 C₂H₅ | Bridged structure with high thermal stability |
Key Observations :
- The octoxy group in this compound introduces significant steric bulk compared to smaller substituents (e.g., methyl or ethyl), likely reducing its reactivity but improving solubility in nonpolar solvents .
- Dichloroalumane (AlCl₂H) lacks organic substituents, making it highly reactive but moisture-sensitive .
Lewis Acidity
- Dimethylaluminum chloride (C₂H₆AlCl) exhibits strong Lewis acidity due to electron-withdrawing chlorine and compact methyl groups, making it effective in polymerization catalysis .
Thermal and Chemical Stability
- Ethylaluminum sesquichloride (C₆H₁₅Al₂Cl₃) demonstrates high thermal stability, attributed to its bridged structure and balanced substituents .
- The octoxy group in this compound may enhance thermal stability compared to smaller alkoxy derivatives (e.g., ethoxy) by reducing volatility and oxidative degradation .
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